Ajoene

Übersicht

Beschreibung

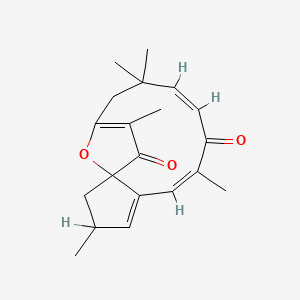

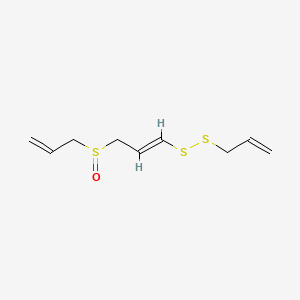

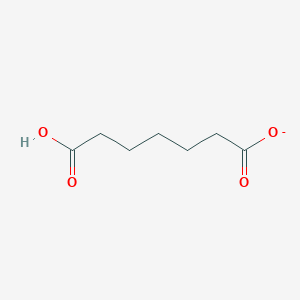

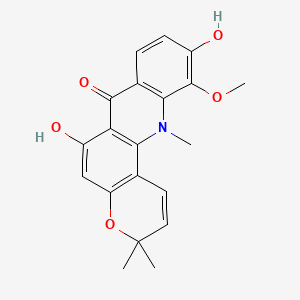

Ajoen ist eine organische Schwefelverbindung, die aus Knoblauch (Allium sativum) gewonnen wird. Es ist eine farblose Flüssigkeit, die Sulfoxid- und Disulfid- funktionelle Gruppen enthält. Der Name „Ajoen“ leitet sich von „ajo“ ab, dem spanischen Wort für Knoblauch. Ajoen ist als Gemisch von bis zu vier Stereoisomeren vorhanden, die sich in Bezug auf die Stereochemie des zentralen Alkens (E- vs. Z-) und die Chiralität des Sulfoxid-Schwefels (R- vs. S-) unterscheiden .

Wirkmechanismus

Target of Action

Ajoene, a compound found in garlic, primarily targets the protein vimentin . Vimentin is a type III intermediate filament protein that is responsible for maintaining cell shape and integrity . This compound covalently binds to vimentin via a disulfide linkage at Cys-328 , a cysteine residue exposed at the termini of the vimentin tetramer .

Mode of Action

This compound interacts with its target, vimentin, by S-thiolating the reactive cysteine residues in the protein . This interaction disrupts the vimentin filament network, which contributes to the anti-metastatic activity of this compound in cancer cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to exert its antioxidant function through the activation of Nrf2 , which regulates GCL expression and increases GSH levels . This compound also induces misfolded proteins and triggers ER stress, which activates the UPR and mobilizes autophagy machinery to remove misfolded protein aggregates .

Pharmacokinetics

It is known that this compound is most stable and most abundant in macerate of garlic (chopped garlic in edible oil) . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

This compound has multiple effects at the molecular and cellular level. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis . This compound also prevents cell death, GSH depletion, and hydrogen peroxide production elicited by tert-butylhydroperoxide .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, when garlic is crushed or finely chopped, allicin is released, which subsequently forms this compound when the material is dissolved in various solvents including edible oils . The organosulfur components in garlic-derived compounds, including this compound, are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation when exposed to unfavorable circumstances like high temperatures, light, and oxygen .

Biochemische Analyse

Biochemical Properties

Ajoene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound inhibits the release of superoxide, functioning as an antioxidant . It also interacts with platelet proteins, preventing blood clot formation, which highlights its antithrombotic properties . Additionally, this compound has been shown to disrupt quorum sensing in bacteria, thereby inhibiting bacterial communication and biofilm formation .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It has been shown to attenuate the growth of certain cancer cell lines by inducing apoptosis and modulating caspase activity . This compound also influences cell signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses . Furthermore, this compound affects cellular metabolism by inhibiting cholesterol biosynthesis through its action on 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to thiol residues in proteins, forming disulfide linkages that alter protein function . This compound also induces apoptosis in cancer cells by generating reactive oxygen species (ROS), which activate mitogen-activated protein kinases (MAPKs) and lead to the degradation of poly(ADP-ribose) polymerase (PARP)-1 . Additionally, this compound inhibits protein prenylation, affecting the mevalonate pathway and reducing cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is most stable in oil-macerated garlic preparations and can degrade over time when exposed to light and oxygen . Long-term studies have shown that this compound maintains its biological activity, including its anticancer and antimicrobial properties, over extended periods . Its stability and efficacy can be influenced by storage conditions and preparation methods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as reducing oxidative stress and inflammation . At higher doses, this compound can cause adverse effects, including cytotoxicity and apoptosis in certain cell types . Studies have shown that this compound’s proapoptotic and antiproliferative effects are dose-dependent, with higher doses leading to increased cell death .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as HMG-CoA reductase, inhibiting cholesterol biosynthesis . This compound also affects the JAK/STAT3 and SMADs/FoxO signaling pathways, which are involved in muscle protein degradation and inflammation . These interactions highlight this compound’s role in modulating metabolic flux and maintaining cellular homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily found in oil-macerated garlic products and is absorbed into the bloodstream upon ingestion . This compound interacts with transport proteins and is distributed to different tissues, where it exerts its biological effects . Its distribution is influenced by factors such as the polarity of the solvent system and the reaction conditions during processing .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It has been shown to localize to the mitochondria, where it induces apoptosis by generating ROS and activating MAPKs . This compound also targets the cytoskeleton, disrupting the vimentin network and inhibiting cancer cell migration . These localization patterns are crucial for this compound’s therapeutic effects and highlight its potential as a targeted treatment for various diseases.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Ajoen kann durch eine Reihe von chemischen Reaktionen ausgehend von Allicin, einer weiteren schwefelhaltigen Verbindung, die in Knoblauch vorkommt, synthetisiert werden. Die Syntheseroute beinhaltet die Fragmentierung von Allicin unter Bildung von 2-Propensulfensäure und Thioacrolein, die dann mit einem weiteren Allicinmolekül unter Bildung von Ajoen reagieren .

Industrielle Produktionsverfahren: Die industrielle Produktion von Ajoen beinhaltet typischerweise die Extraktion von Knoblauchpüree oder Knoblauchextrakt, gefolgt von der Mischung mit tierischem Fett und Erhitzen, um Ajoen zu erhalten. Dieses Verfahren eignet sich für die großtechnische Produktion und liefert eine hohe Konzentration an Ajoen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ajoen unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Oxidation von Ajoen beinhaltet die Umwandlung seiner Sulfid-Gruppierung in ein Sulfoxid, eine charakteristische chemische Funktion in Ajoen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese von Ajoen verwendet werden, sind Alkyldibromide und selenhaltige Zwischenprodukte. Der letzte Oxidationsschritt beinhaltet die Verwendung von Wasserstoffperoxid, um die Selen-Gruppierung zu spalten und die terminale Kohlenstoff-Kohlenstoff-Doppelbindung zu bilden .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von Ajoen gebildet werden, umfassen verschiedene organische Schwefelverbindungen, wie z. B. Sulfoxide und Disulfide .

Wissenschaftliche Forschungsanwendungen

Ajoen hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Medizin: Ajoen hat sich als ein möglicher Antikrebsmittel gezeigt, wobei Studien seine Fähigkeit zur Hemmung der Tumorzellproliferation und Induktion von Apoptose belegen.

5. Wirkmechanismus

Ajoen entfaltet seine Wirkung über verschiedene molekulare Zielstrukturen und Signalwege. Es fungiert als Antioxidans, indem es den Nrf2-Signalweg aktiviert, der die Expression von Glutamat-Cystein-Ligase reguliert und den Glutathionspiegel erhöht . Ajoen hemmt auch die Freisetzung von Superoxid und hat antithrombotische Eigenschaften, die die Bildung von Blutgerinnseln verhindern . Zusätzlich wurde gezeigt, dass Ajoen integrinabhängige Prozesse in humanen Immunschwächevirus (HIV)-infizierten Zellen blockiert .

Vergleich Mit ähnlichen Verbindungen

Ajoen ähnelt anderen schwefelhaltigen Verbindungen, die in Knoblauch vorkommen, wie z. B. Allicin und Diallyldisulfid. Ajoen ist stabiler und hat ein breiteres Spektrum an biologischen Aktivitäten . Im Gegensatz zu Allicin, das sehr instabil ist und schnell zerfällt, ist Ajoen stabiler und kann in größeren Mengen isoliert werden . Andere ähnliche Verbindungen sind Diallyltrisulfid und Vinyldithiine, die ebenfalls antimikrobielle und Antikrebsaktivitäten aufweisen .

Eigenschaften

IUPAC Name |

(E)-1-(prop-2-enyldisulfanyl)-3-prop-2-enylsulfinylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14OS3/c1-3-6-11-12-7-5-9-13(10)8-4-2/h3-5,7H,1-2,6,8-9H2/b7-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXELFRRANAOWSF-FNORWQNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSSC=CCS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSS/C=C/CS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501318485 | |

| Record name | (E)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92284-99-6, 92285-01-3 | |

| Record name | (E)-Ajoene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92284-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ajoene, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092284996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ajoene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092285013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Ajoene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501318485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AJOENE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W36UK64JYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of ajoene?

A1: this compound exerts its biological effects primarily by S-thiolation, a process involving the formation of a disulfide bond between this compound and cysteine residues on target proteins. [, , , ] This modification can alter protein conformation, disrupt protein-protein interactions, and modulate enzymatic activity, ultimately influencing various cellular processes. [, , , ]

Q2: Which cellular pathways are affected by this compound's S-thiolation activity?

A2: this compound's S-thiolation activity has been shown to impact several critical cellular pathways, including:

- Apoptosis: this compound induces apoptosis (programmed cell death) in various cancer cell lines, potentially through the activation of caspases and modulation of Bcl-2 family proteins. [, , , ]

- Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase, inhibiting the proliferation of cancer cells. [, ] This effect is likely mediated by modulating cell cycle regulatory proteins like cyclin B1 and p34(cdc2). []

- Unfolded Protein Response (UPR): this compound targets protein folding in the endoplasmic reticulum (ER) of cancer cells, leading to ER stress and activation of the UPR. [, ] This can result in the accumulation of misfolded proteins, ultimately triggering cell death. [, ]

- Inflammatory Response: this compound exhibits anti-inflammatory effects by dampening the expression of pro-inflammatory cytokines like IL1β, IL6, and IL12β, while upregulating the anti-inflammatory cytokine IL10. [] This effect is partially mediated by inhibiting the activity of STAT3 and COX2, key regulators of inflammation. []

- Oxidative Stress: this compound has been shown to interact with glutathione reductase (GR) and trypanothione reductase (TR), key enzymes involved in maintaining cellular redox balance. [] This interaction can potentially disrupt thiol metabolism and increase oxidative stress within cells, contributing to its cytotoxic effects. [, ]

Q3: How does this compound specifically target cancer cells?

A3: While the exact mechanisms underlying this compound's selectivity towards cancer cells remain to be fully elucidated, several hypotheses have been proposed:

- Upregulated Targets: Some of this compound's protein targets, such as certain heat shock proteins and proteasome subunits, are often overexpressed in cancer cells, potentially enhancing its anti-cancer activity. [, ]

Q4: What is the chemical structure of this compound?

A4: this compound exists as two isomers, (E)-ajoene and (Z)-ajoene, differing in the configuration around the central double bond. Both isomers share the same molecular formula (C9H14OS3) and molecular weight (222.38 g/mol). [, , ]

Q5: What are the key structural features contributing to this compound's biological activity?

A5: The vinyl disulfide/sulfoxide core of this compound is essential for its biological activity, particularly its ability to S-thiolate cysteine residues. [] Replacing the vinyl disulfide with other functional groups significantly reduces or abolishes its activity. [] The allyl group adjacent to the sulfoxide moiety is also crucial for activity, as its substitution with other groups diminishes potency. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(Hydroxyimino)ethyl]azo]benzothiazole](/img/structure/B1236858.png)

![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;chloride](/img/structure/B1236872.png)

![(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one](/img/structure/B1236879.png)